1,4-Difluoro-2,5-dimethoxybenzene

Catalog No.
S1542636
CAS No.
199866-90-5
M.F
C8H8F2O2
M. Wt
174.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Difluoro-2,5-dimethoxybenzene

CAS Number

199866-90-5

Product Name

1,4-Difluoro-2,5-dimethoxybenzene

IUPAC Name

1,4-difluoro-2,5-dimethoxybenzene

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3

InChI Key

QNQUBUBFPGHXAL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1F)OC)F

Canonical SMILES

COC1=CC(=C(C=C1F)OC)F

The exact mass of the compound 1,4-Difluoro-2,5-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Conjugated Polymers:

1,4-Difluoro-2,5-dimethoxybenzene has been used as a reagent in studies investigating the direct anodic electrodeposition of conjugated polymers such as polypyrrole, poly(3,4-ethylenedioxythiophene) (PEDOT), and polythiophene on copper (Cu) electrodes. [] The presence of 1,4-Difluoro-2,5-dimethoxybenzene as a corrosion inhibitor allows for the controlled and efficient deposition of these polymers, which are of interest for various applications in electronics and optoelectronics. []

Organic Synthesis:

1,4-Difluoro-2,5-dimethoxybenzene serves as a precursor in the synthesis of various organic compounds. Examples include:

  • 7-fluoro-5,8-dimethoxy-1-naphthol: This compound finds applications in the development of liquid crystals and pharmaceuticals. []
  • 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes: These bidentate phosphine ligands are valuable tools in organometallic chemistry for the development of new catalysts. []

1,4-Difluoro-2,5-dimethoxybenzene is an aromatic compound with the chemical formula C₈H₈F₂O₂. It features two fluorine atoms and two methoxy groups attached to a benzene ring, positioned at the 1,4 and 2,5 positions, respectively. This unique substitution pattern contributes to its distinct physical and chemical properties, making it a valuable compound in organic synthesis.

, particularly in Diels-Alder cycloadditions. It has been utilized in iterative two-directional benzyne-furan Diels-Alder reactions, leading to the formation of complex polycyclic structures such as substituted naphthols and anthracenols through acid-catalyzed isomerization of cycloadducts . Additionally, reactions with organolithium reagents have generated organodilithio intermediates, demonstrating its reactivity under low-temperature conditions .

While specific biological activities of 1,4-difluoro-2,5-dimethoxybenzene are not extensively documented, its structural analogs have shown varying degrees of biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially impacting pharmacological profiles. Further studies are needed to elucidate any direct biological effects.

1,4-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods:

  • Fluorination of 2,5-dimethoxybenzene: This method involves the introduction of fluorine atoms into the aromatic ring using fluorinating agents.
  • Methoxylation of difluorobenzene derivatives: Starting from difluorobenzene compounds, methoxy groups can be introduced via methylation reactions.
  • Iterative Diels-Alder reactions: Utilizing the compound as a precursor in Diels-Alder reactions allows for the construction of complex structures while simultaneously generating 1,4-difluoro-2,5-dimethoxybenzene .

The compound is primarily used in organic synthesis as a building block for more complex molecules. Its applications include:

  • Synthesis of polycyclic aromatic hydrocarbons: It serves as a precursor in the synthesis of various polycyclic compounds.
  • Material science: Research indicates potential uses in developing advanced materials such as conductive polymers .
  • Pharmaceutical intermediates: Its derivatives may be explored for pharmaceutical applications due to their unique structural properties.

Several compounds share structural similarities with 1,4-difluoro-2,5-dimethoxybenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,5-DimethoxyfluorobenzeneMethoxy groups at positions 2 and 5Lacks fluorine at position 1 and 4
1,3-Difluoro-2-methoxybenzeneMethoxy at position 2; fluorine at 1 and 3Different substitution pattern affecting reactivity
1-Fluoro-2,5-dimethoxybenzeneOne fluorine atomOnly one fluorine alters electronic properties

These compounds differ primarily in their substitution patterns and functional groups, which affect their physical properties and reactivity profiles. The unique arrangement of substituents in 1,4-difluoro-2,5-dimethoxybenzene contributes to its specific applications and reactivity compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,4-Difluoro-2,5-dimethoxybenzene

Dates

Last modified: 08-15-2023

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